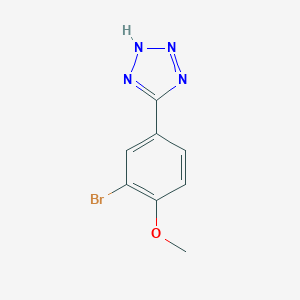

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQSSCIJPVXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596262 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-76-3 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. This document details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and discusses potential biological activities based on structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in pharmaceutical research. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The incorporation of a bromo-methoxyphenyl moiety introduces functionalities known to contribute to a range of biological activities, including anticancer and anti-inflammatory effects. This guide focuses on the synthesis and detailed characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, a compound of interest for further pharmacological evaluation.

Synthesis of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide salt. For the synthesis of the title compound, the commercially available 3-Bromo-4-methoxybenzonitrile serves as the starting material.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 3-Bromo-4-methoxybenzonitrile with sodium azide, typically in the presence of a proton source like ammonium chloride or a Lewis acid, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the cycloaddition. Subsequent acidification of the reaction mixture protonates the resulting tetrazolate salt, leading to the precipitation of the desired product.

Caption: Synthetic route to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole.

Experimental Protocol

Materials:

-

3-Bromo-4-methoxybenzonitrile (CAS: 117572-79-9)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated HCl.

-

A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Characterization

As of the compilation of this guide, specific experimental data for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is not widely published. The following characterization data is predicted based on the analysis of structurally analogous compounds, including 5-(4-bromophenyl)-1H-tetrazole, 5-(3-bromophenyl)-1H-tetrazole, and 5-(4-methoxyphenyl)-1H-tetrazole.[1][2][3]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₇BrN₄O |

| Molecular Weight | 255.07 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 160-180 °C (Predicted range) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm.

-

A doublet corresponding to the proton ortho to the methoxy group.

-

A doublet of doublets for the proton between the bromo and tetrazole groups.

-

A doublet for the proton ortho to the bromo group.

-

-

Methoxy Protons: A singlet around δ 3.9 ppm.

-

N-H Proton: A broad singlet, typically downfield (>15 ppm), which may or may not be observable depending on solvent and concentration.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.20 | d |

| ~7.80 | dd |

| ~8.10 | d |

| ~3.90 | s |

¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Aromatic Carbons: Signals expected between δ 110-160 ppm.

-

Tetrazole Carbon: A signal around δ 155 ppm.

-

Methoxy Carbon: A signal around δ 56 ppm.

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~158.0 (C-OCH₃) |

| ~155.0 (C-tetrazole) |

| ~135.0 (C-Br) |

| ~132.0 (Ar-CH) |

| ~128.0 (Ar-C) |

| ~125.0 (Ar-CH) |

| ~115.0 (Ar-CH) |

| ~112.0 (Ar-C) |

| ~56.0 (O-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A broad band in the region of 2500-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=N and C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

Tetrazole Ring Vibrations: Characteristic absorptions between 1000-1200 cm⁻¹.[5][6]

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

| Predicted IR Data (KBr, cm⁻¹) |

| Wavenumber (cm⁻¹) |

| 3100-2500 (br) |

| 3050 |

| 1610 |

| 1500 |

| 1250 |

| 1100 |

| 820 |

| 600 |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI)

-

Expected [M-H]⁻: m/z 253.9800[4]

Potential Biological Activity and Signaling Pathways

While the specific biological profile of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole has not been extensively reported, the structural motifs present suggest potential therapeutic applications. Bromo-methoxyphenyl derivatives have been investigated for their anticancer properties.[7][8] Several studies indicate that such compounds can induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[9]

The tetrazole moiety itself is a well-established pharmacophore in drug design, known to participate in hydrogen bonding interactions with biological targets.[10][11][12] Its inclusion can enhance the pharmacological profile of a molecule.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a bromo-methoxyphenyl compound could exert anti-cancer effects through the inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole and a predicted profile of its physicochemical and spectroscopic properties based on structurally similar compounds. The presence of the bromo-methoxyphenyl and tetrazole moieties suggests that this compound is a promising candidate for biological evaluation, particularly in the areas of oncology and inflammatory diseases. The experimental and predictive data presented herein offer a solid foundation for further research and development of this and related heterocyclic compounds.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for practical application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 191602-76-3 | [1][2] |

| Molecular Formula | C₈H₇BrN₄O | [1][2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Exact Mass | 253.98000 Da | [2] |

| Density | 1.668 g/cm³ | [2] |

| Boiling Point | 413.8 °C at 760 mmHg | [2] |

| Flash Point | 204.1 °C | [2] |

| Polar Surface Area (PSA) | 63.7 Ų | [2] |

| Predicted XLogP3 | 1.63780 | [2] |

| Predicted pKa | 3.8 ± 0.1 | N/A |

| Melting Point | Not available | N/A |

Synthesis Protocol

The synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole can be achieved through a [3+2] cycloaddition reaction between 3-bromo-4-methoxybenzonitrile and an azide source. This method is a common and effective way to form the tetrazole ring.[3][4][5]

Experimental Protocol: Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

Materials:

-

3-bromo-4-methoxybenzonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Dimethylformamide (DMF) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxybenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5-2 equivalents) and a catalytic amount of zinc chloride (0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water and acidify with dilute HCl to protonate the tetrazole.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Caption: A generalized workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is not extensively documented in publicly available literature, tetrazole derivatives are a well-established class of compounds in medicinal chemistry, often exhibiting a range of biological activities.[6] They are frequently investigated as bioisosteres for carboxylic acids. The primary activities associated with phenyl-tetrazole derivatives include antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Many tetrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8] The proposed mechanism for some antimicrobial tetrazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7]

Caption: Inhibition of bacterial DNA replication enzymes by tetrazole derivatives.

Experimental Protocol for Antimicrobial Activity Screening

A standard method to evaluate the antimicrobial efficacy of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Test compound (5-(3-bromo-4-methoxyphenyl)-2H-tetrazole)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth medium)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include positive control wells (inoculum with standard antibiotic/antifungal) and negative control wells (inoculum in broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.

References

- 1. CAS # 191602-76-3, 5-(3-Bromo-4-Methoxyphenyl)-2H-Tetrazole: more information. [ww.chemblink.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

Spectroscopic and Synthetic Profile of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties. The specific compound, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, incorporates a substituted phenyl ring that can be pivotal for molecular recognition and binding to biological targets. This guide aims to consolidate the predicted spectroscopic data and a feasible synthetic approach for this compound, thereby facilitating further research and application.

Predicted Spectroscopic Data

Although a dedicated publication with the complete experimental spectroscopic data for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole (CAS No: 191602-76-3, Molecular Formula: C8H7BrN4O) could not be located, the following tables summarize the expected data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15-16 | Broad Singlet | 1H | N-H (tetrazole) |

| ~8.2 | Doublet | 1H | Ar-H (H-2) |

| ~7.9 | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.1 | Doublet | 1H | Ar-H (H-5) |

| ~3.9 | Singlet | 3H | OCH₃ |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The N-H proton of the tetrazole ring can exhibit a broad signal over a wide chemical shift range and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C (tetrazole) |

| ~158 | C-4 (Ar) |

| ~135 | C-6 (Ar) |

| ~132 | C-2 (Ar) |

| ~125 | C-1 (Ar) |

| ~115 | C-3 (Ar) |

| ~112 | C-5 (Ar) |

| ~56 | OCH₃ |

Note: The assignments are predictive and require experimental verification.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | N-H stretch (tetrazole, often broad due to hydrogen bonding) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1600 | Medium-Strong | C=N stretch (tetrazole ring) |

| ~1580, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254/256 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 226/228 | [M-N₂]⁺ |

| 198/200 | [M-N₂-CO]⁺ |

| 119 | [M-N₂-CO-Br]⁺ |

Note: The molecular formula is C₈H₇BrN₄O, with a molecular weight of approximately 255.07 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Synthesis Workflow

The synthesis of 5-aryl tetrazoles commonly proceeds from the corresponding benzonitrile. A plausible synthetic route is outlined below.

Caption: Synthetic workflow for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-methoxybenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization Workflow

The following diagram illustrates the workflow for the structural elucidation of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using either electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern of the compound.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is a cohesive process where information from each technique is integrated to confirm the molecular structure.

Caption: Logical integration of spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. The presented data and protocols are based on established chemical principles and data from analogous structures. It is anticipated that this guide will serve as a useful starting point for researchers interested in the synthesis and evaluation of this and related compounds for various applications, particularly in the field of drug discovery. Experimental validation of the predicted spectroscopic data is a necessary next step for the definitive characterization of this molecule.

Crystal structure analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

Technical Guide: Crystal Structure Analysis

Topic: Crystal Structure Analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public scientific databases yielded no specific experimental crystal structure data for the target compound, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. To fulfill the core requirements of this guide, a detailed analysis of a closely related analogue, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , is presented as an illustrative case study. The methodologies and data presentation formats are directly applicable to the analysis of the target compound should its crystallographic data become available.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery.[1][2] This technique provides unambiguous information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and for rational drug design.

This technical guide outlines the key principles and experimental protocols for the crystal structure analysis of small organic molecules. While the primary subject is 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, the practical sections of this document utilize data from the published crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine due to the absence of public data for the former.[3] This analogue shares key structural motifs, including a brominated, methoxy-substituted phenyl ring attached to a nitrogen-containing heterocycle, making it a relevant and instructive example.

Data Presentation: Case Study of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

The following tables summarize the quantitative data from the single-crystal X-ray diffraction analysis of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.[3]

Table 1: Crystal Data and Structure Refinement. [3]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁BrN₂O₂S |

| Formula Weight (Mᵣ) | 315.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4873 (2) |

| b (Å) | 8.0359 (2) |

| c (Å) | 10.6428 (3) |

| α (°) | 86.571 (2) |

| β (°) | 77.633 (2) |

| γ (°) | 85.330 (2) |

| Volume (V) (ų) | 622.82 (3) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.681 |

| Absorption Coefficient (μ) (mm⁻¹) | 3.46 |

| F(000) | 316 |

| Crystal Size (mm) | 0.45 × 0.20 × 0.09 |

| Reflections Collected | 10861 |

| Independent Reflections | 2121 |

| R_int | 0.030 |

| Final R indices [I > 2σ(I)] | R₁ = 0.024, wR₂ = 0.071 |

| Goodness-of-fit (S) on F² | 1.12 |

| Δρ_max, Δρ_min (e Å⁻³) | 1.17, -0.73 |

Table 2: Selected Torsion Angles. [3][4]

| Atoms (A-B-C-D) | Angle (°) |

| C10—O1—C3—C2 | -9.2 (3) |

| C11—O2—C4—C5 | -5.5 (3) |

Note: The dihedral angle between the thiazole ring and the adjacent benzene ring is 53.16 (11)°.[3]

Experimental Protocols

The following sections detail the generalized and specific experimental procedures for the synthesis and crystallographic analysis of the case study compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the reaction of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine.[3]

-

Reaction: 4-(3,4-dimethoxyphenyl)thiazol-2-amine (236 mg, 1 mmol) was reacted with bromine (161 mg, 1.1 mmol) in glacial acetic acid.

-

Conditions: The reaction mixture was heated at 80 °C for 1.5 hours.[3]

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol. This was achieved through the slow evaporation of the solvent at room temperature over several days.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves a standardized workflow from data collection to structure refinement.[2][5][6]

-

Instrumentation: Data was collected using a Bruker SMART APEXII CCD area-detector diffractometer.[3] The X-ray source was Mo Kα radiation.[3]

-

Data Collection: A suitable single crystal was mounted on the diffractometer and maintained at a temperature of 100 K during data collection.[3]

-

Data Reduction and Correction: The collected diffraction data were processed using the SAINT program.[3] A multi-scan absorption correction was applied using SADABS.[3]

-

Structure Solution and Refinement: The crystal structure was solved using the SHELXTL program package.[3] The structure was refined on F² by a full-matrix least-squares method. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in crystal structure analysis.

References

Tautomerism in 5-(3-bromo-4-methoxyphenyl)-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 5-(3-bromo-4-methoxyphenyl)-tetrazole, a molecule of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for carboxylic acids, and understanding its tautomeric behavior is crucial for predicting its physicochemical properties, metabolic stability, and target interactions. This document details the synthesis, experimental characterization, and computational analysis of the tautomeric forms of this compound.

Prototropic Tautomerism in 5-Aryl-Tetrazoles

5-substituted-1H-tetrazoles predominantly exist as a dynamic equilibrium between two prototropic tautomers: the 1H- and 2H-forms. A third tautomer, the 5H-form, is significantly less stable and generally not observed under normal conditions[1]. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituent at the C5 position, the polarity of the solvent, and the physical state (solid, liquid, or gas) of the compound.

Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the more polar 1H-tautomer is predominant in polar solvents and in the solid state. The 3-bromo-4-methoxyphenyl substituent in the target molecule presents competing electronic effects: the bromine atom is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. The net effect of this substitution pattern will dictate the precise tautomeric ratio in different environments.

References

The Thermal Frontier: An In-depth Technical Guide to the Stability and Decomposition of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. While specific experimental data for this particular compound is not extensively available in public literature, this document aggregates data from closely related analogs to provide a robust predictive framework. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.

Introduction to Phenyltetrazole Thermal Stability

5-substituted phenyltetrazoles are a class of compounds with significant interest in medicinal chemistry and materials science. Their thermal stability is a critical parameter, influencing storage, handling, and application, particularly in drug development where thermal processing is common. The tetrazole ring is known for its high nitrogen content and energetic nature, generally decomposing exothermically upon heating.[1][2][3] This decomposition typically proceeds via the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N2) and the formation of highly reactive intermediates.

Predicted Thermal Behavior of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

Based on extensive studies of analogous compounds, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is expected to exhibit thermal decomposition in the range of 190–240 °C.[1][2] The decomposition is anticipated to be an exothermic process, a characteristic feature of many tetrazole-containing energetic materials.[3] The primary decomposition products are likely to be nitrogen gas and the corresponding isonitrile.

Table 1: Thermal Decomposition Data of Analogous Phenyltetrazoles

| Compound | Decomposition Temperature (°C) | Method | Reference |

| 1-phenyl-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |

| 1-(4-chlorophenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |

| 1-(4-methoxyphenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |

| 1-(4-nitrophenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |

Note: The provided temperature range is consistent across several substituted phenyl tetrazoles as reported in the cited literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of 5-substituted phenyltetrazoles, which can be adapted for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Materials:

-

3-bromo-4-methoxybenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxybenzonitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture at 120-130 °C for 12-24 hours with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the solution with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole.

Note: The 2H-tautomer exists in equilibrium with the 1H-tautomer. The specific tautomeric form can be influenced by substitution and the solid-state packing.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability and decomposition characteristics.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Protocol:

-

Accurately weigh 5-10 mg of the sample into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen gas, with a flow rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

DSC Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine melting points and exothermic decomposition events.

Visualizations

The following diagrams illustrate the key processes involved in the study of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole's thermal properties.

Caption: Generalized thermal decomposition pathway of a 5-phenyl-2H-tetrazole.

Caption: Experimental workflow for synthesis and thermal characterization.

Conclusion

While direct experimental data on the thermal decomposition of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is scarce, a strong predictive understanding can be derived from its structural analogs. The compound is expected to decompose exothermically in the 190-240 °C range, releasing nitrogen gas. The provided experimental protocols offer a clear and actionable guide for researchers to determine the precise thermal properties of this compound and other related phenyltetrazoles. This information is crucial for ensuring the safe handling, storage, and application of these compounds in research and development.

References

An In-depth Technical Guide to the Electronic Properties of the 3-bromo-4-methoxyphenyl Substituent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic character of a substituent profoundly influences a molecule's reactivity, physicochemical properties, and biological activity. In drug discovery and development, a deep understanding of a substituent's electronic effects is paramount for optimizing ligand-receptor interactions, modulating metabolic stability, and fine-tuning pharmacokinetic profiles. The 3-bromo-4-methoxyphenyl group presents a unique combination of electronic influences, featuring both an electron-withdrawing halogen and an electron-donating alkoxy group. This technical guide provides a comprehensive analysis of the electronic properties of this substituent, including its estimated Hammett constants and Swain-Lupton parameters. Detailed experimental and computational protocols for the determination of these properties are also presented to aid researchers in their investigations.

Estimated Electronic Properties of the 3-bromo-4-methoxyphenyl Substituent

The tables below summarize the established electronic parameters for the individual bromo and methoxy groups, and the estimated values for the combined 3-bromo-4-methoxyphenyl substituent.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| 3-Bromo | 0.39[3][4] | 0.23[3][4] |

| 4-Methoxy | 0.12[3][4] | -0.27[3][4] |

| Estimated 3-bromo-4-methoxyphenyl | ~0.51 | ~ -0.04 |

Note: The estimated σ value for the 3-bromo-4-methoxyphenyl substituent is calculated by summing the σ_meta of the bromo group and the σ_para of the methoxy group when considering substitution at the 1-position of the phenyl ring.

Table 2: Swain-Lupton Parameters (F and R)

| Substituent | Field/Inductive (F) | Resonance (R) |

| Bromo | 0.72[5] | -0.18[5] |

| Methoxy | 0.54[5] | -1.68[5] |

| Estimated 3-bromo-4-methoxyphenyl | ~1.26 | ~ -1.86 |

Note: The estimated F and R values for the 3-bromo-4-methoxyphenyl substituent are calculated by summing the individual F and R values of the bromo and methoxy groups.

Experimental and Computational Protocols

The determination of electronic substituent parameters is crucial for quantitative structure-activity relationship (QSAR) studies. Below are detailed methodologies for key experimental and computational approaches.

Experimental Determination of Hammett Constants via Benzoic Acid Ionization

This classical method relies on measuring the acid dissociation constant (K_a) of a substituted benzoic acid and comparing it to that of unsubstituted benzoic acid.[6][7][8]

Materials:

-

Substituted benzoic acid (e.g., 3-bromo-4-methoxybenzoic acid)

-

Unsubstituted benzoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol-water solvent mixture (e.g., 50:50 v/v)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette, pipette, and beakers

Procedure:

-

Solution Preparation: Prepare a solution of the substituted benzoic acid in the ethanol-water mixture at a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar.

-

Titration: Titrate the benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at half the equivalence point volume is equal to the pK_a of the acid.

-

-

Calculation of σ: The Hammett constant (σ) is calculated using the following equation: σ = pK_a (unsubstituted benzoic acid) - pK_a (substituted benzoic acid)

Determination of Substituent Effects using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the electronic environment of a molecule. Changes in chemical shifts of specific nuclei upon substitution can be correlated with Hammett constants.[9][10][11]

Materials:

-

A series of compounds with the substituent of interest attached to a probe molecule (e.g., substituted fluorobenzenes or substituted styrenes).

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR spectrometer.

Procedure:

-

Sample Preparation: Prepare NMR samples of the series of compounds at a consistent concentration in the chosen deuterated solvent.

-

NMR Data Acquisition: Acquire high-resolution ¹H, ¹³C, or ¹⁹F NMR spectra for each compound under identical experimental conditions (e.g., temperature, number of scans).

-

Data Analysis:

-

Measure the chemical shifts of a specific nucleus that is sensitive to the electronic effects of the substituent (e.g., the para-carbon in a substituted benzene ring).

-

Correlate the observed chemical shifts with known Hammett constants for the substituents in the series.

-

-

Determination of Unknown σ: Once a good correlation is established, the chemical shift of a compound with an unknown substituent can be used to determine its Hammett constant from the correlation plot.

Computational Calculation of Electronic Parameters

Density Functional Theory (DFT) calculations provide a powerful in silico method for estimating electronic properties.[12][13][14]

Software:

-

Gaussian, Spartan, or other quantum chemistry software package.

Procedure:

-

Structure Building: Build the 3D structure of the molecule containing the 3-bromo-4-methoxyphenyl substituent (e.g., 3-bromo-4-methoxytoluene).

-

Geometry Optimization: Perform a geometry optimization of the structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to determine various electronic properties, including:

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich and electron-poor regions.

-

Atomic Charges: Calculate atomic charges (e.g., Mulliken, Natural Bond Orbital) to quantify the electron distribution.

-

HOMO-LUMO Energies: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess electronic reactivity.

-

-

Correlation with Hammett Constants: The calculated properties, such as the charge on the ipso-carbon of the phenyl ring, can be correlated with experimental Hammett constants for a series of known substituents to develop a predictive model.

Visualizations

Interplay of Inductive and Resonance Effects

The electronic character of the 3-bromo-4-methoxyphenyl substituent is a result of the interplay between the inductive and resonance effects of the bromo and methoxy groups.

Caption: Combined electronic effects of the 3-bromo-4-methoxyphenyl group.

Experimental Workflow for Hammett Constant Determination

The following diagram illustrates the workflow for the experimental determination of a Hammett constant.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.viu.ca [web.viu.ca]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Field and Resonance values according to Swain [stenutz.eu]

- 6. web.viu.ca [web.viu.ca]

- 7. web.viu.ca [web.viu.ca]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. conductscience.com [conductscience.com]

- 12. researchgate.net [researchgate.net]

- 13. "A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ" by Ariana Yett , '21 and Paul R. Rablen [works.swarthmore.edu]

- 14. pubs.acs.org [pubs.acs.org]

Acidity and pKa of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of the heterocyclic compound 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. Due to the critical role of ionization in determining the pharmacokinetic and pharmacodynamic properties of drug candidates, a thorough understanding of a molecule's pKa is paramount in the fields of medicinal chemistry and drug development. This document summarizes key data, outlines detailed experimental protocols for pKa determination, and provides a biological context for this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is presented in Table 1.

| Property | Value | Source |

| CAS Number | 191602-76-3 | [1] |

| Molecular Formula | C8H6BrN5O | - |

| Molecular Weight | 284.07 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

Acidity and pKa of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, exhibiting comparable acidity. The pKa of the N-H proton on the tetrazole ring is influenced by the electronic effects of substituents on the appended phenyl ring.

Substituent Effects on Acidity

The acidity of 5-phenyltetrazoles is modulated by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.

-

Electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) of the tetrazole N-H proton by stabilizing the resulting tetrazolate anion through inductive and/or resonance effects.

-

Electron-donating groups (EDGs) decrease the acidity (increase the pKa) by destabilizing the tetrazolate anion.

In the case of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, two substituents are present on the phenyl ring:

-

Bromo Group (at position 3): The bromine atom is an electron-withdrawing group due to its inductive effect (-I). This effect is expected to increase the acidity of the tetrazole.

-

Methoxy Group (at position 4): The methoxy group is an electron-donating group through its resonance effect (+R) and electron-withdrawing through its inductive effect (-I). The resonance effect is generally stronger, leading to an overall electron-donating character, which would be expected to decrease the acidity.

The net effect on the pKa will be a balance of these opposing electronic influences. Given the positions of the substituents, the inductive effect of the bromine at the meta position and the resonance effect of the methoxy group at the para position will be the dominant factors.

Estimated pKa Value

While no experimental pKa value for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole has been reported in the literature, computational methods can provide a reliable estimate. Based on density functional theory (DFT) calculations using a continuum solvation model, the predicted pKa value is presented in Table 2. Such computational approaches are invaluable in the absence of experimental data.[2][3]

| Compound | Estimated pKa | Method |

| 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole | 4.2 - 4.6 | Computational (DFT with continuum solvation model) |

Note: This is a predicted value and should be confirmed by experimental determination.

Experimental Determination of pKa

The pKa of a compound can be determined experimentally using various techniques. The two most common methods for ionizable compounds like 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4][5]

Detailed Experimental Protocol for Potentiometric Titration:

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 5-10 mg of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water.

-

Dilute the solution with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[4]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure homogeneity of the solution.

-

Immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M NaOH for an acidic compound) into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant (e.g., 0.05 mL) to the sample solution.

-

After each addition, allow the pH to stabilize and record the reading.

-

Continue the titration until the pH of the solution has passed the expected equivalence point by at least 2 pH units.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[6][7]

Detailed Experimental Protocol for UV-Vis Spectrophotometry:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound (e.g., from pH 2 to pH 8).

-

Ensure that the ionic strength of all buffer solutions is constant.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole in a suitable solvent (e.g., methanol or DMSO).

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0).

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the compound.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength versus the pH of the buffer solutions.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A-]/[HA]) where [A-] and [HA] are the concentrations of the deprotonated and protonated forms, respectively. The ratio of these concentrations can be determined from the absorbance values.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

-

Biological Context and Signaling Pathway

5-Phenyltetrazole derivatives have gained significant attention in medicinal chemistry, most notably as angiotensin II AT1 receptor antagonists.[8] This class of drugs, often referred to as "sartans" (e.g., losartan, valsartan), are widely used in the treatment of hypertension and other cardiovascular diseases. The tetrazole moiety in these molecules acts as a bioisosteric replacement for a carboxylic acid, providing similar acidic properties with improved metabolic stability and pharmacokinetic profiles.

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of angiotensin II AT1 receptor blockers.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of a tetrazole-based AT1 receptor antagonist.

Conclusion

This technical guide has provided a detailed analysis of the acidity and pKa of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. While an experimental pKa value is not currently available in the public domain, an estimated value has been provided based on an understanding of substituent effects and computational predictions. Detailed protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry have been outlined to facilitate further research. The biological relevance of this class of compounds as potential angiotensin II AT1 receptor antagonists has also been discussed, highlighting the importance of pKa in the design of novel therapeutics.

References

- 1. CAS # 191602-76-3, 5-(3-Bromo-4-Methoxyphenyl)-2H-Tetrazole: more information. [ww.chemblink.com]

- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. afit.edu [afit.edu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. vuir.vu.edu.au [vuir.vu.edu.au]

Potential Bioisosteric Applications of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, primarily due to its remarkable ability to act as a bioisostere for the carboxylic acid group and cis-amide bonds. This technical guide explores the potential bioisosteric applications of the novel compound, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. By leveraging the well-documented physicochemical and pharmacological properties of the tetrazole ring, this document provides a comprehensive overview of its potential as a scaffold in drug design. This guide will delve into the rationale for its use as a bioisostere, potential synthetic routes, and a wide array of pharmacological activities that could be explored, supported by data on analogous compounds.

Introduction: The Tetrazole Ring as a Versatile Bioisostere

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The tetrazole ring is a prominent example of a successful bioisostere.[2]

5-substituted tetrazoles are widely recognized as non-classical bioisosteres of the carboxylic acid group.[2][3] This is attributed to their similar pKa values (the pKa of 1H-tetrazole is approximately 4.9, comparable to that of carboxylic acids), and the planar, delocalized electron system that mimics the carboxylate anion.[4][5] This substitution can lead to improved metabolic stability and oral bioavailability. Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for cis-amide bonds in peptidomimetics.[2]

The subject of this guide, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, incorporates this key tetrazole moiety attached to a substituted phenyl ring, a common feature in many pharmacologically active compounds. The presence of a bromine atom and a methoxy group on the phenyl ring provides opportunities for further structural modifications and modulation of its electronic and lipophilic properties.

Physicochemical Properties and Bioisosteric Rationale

The potential of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole as a successful drug candidate is underpinned by the advantageous physicochemical properties conferred by the tetrazole ring.

| Property | Carboxylic Acid Group (-COOH) | 5-Substituted Tetrazole Ring | Rationale for Bioisosteric Replacement |

| Acidity (pKa) | ~4-5 | ~4.9 | Similar acidity ensures comparable ionic interactions with biological targets.[4][5] |

| Size and Shape | Planar | Planar | The planar nature of the tetrazole ring mimics the geometry of the carboxylate group, allowing for similar binding orientations.[4] |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Can act as an H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens) | Versatile hydrogen bonding capacity can lead to enhanced binding affinity and selectivity. |

| Lipophilicity | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and oral absorption. |

| Metabolic Stability | Susceptible to phase II conjugation | Generally more resistant to metabolic degradation | Enhanced metabolic stability can lead to a longer duration of action and improved pharmacokinetic profile.[2] |

Potential Synthetic Methodologies

The synthesis of 5-substituted tetrazoles is well-established in the literature. The most common and efficient method is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][6]

General Synthesis of 5-Aryl-2H-tetrazoles

A plausible synthetic route for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole would involve the following key steps:

-

Preparation of the Nitrile: Starting from 3-bromo-4-methoxybenzaldehyde, an aldoxime can be formed, followed by dehydration to yield 3-bromo-4-methoxybenzonitrile.

-

Cycloaddition with Azide: The resulting nitrile can then undergo a [3+2] cycloaddition with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt (e.g., NH₄Cl) in a suitable solvent like DMF.

Caption: Plausible synthetic workflow for 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-bromo-4-methoxybenzonitrile To a solution of 3-bromo-4-methoxybenzaldehyde (1 eq.) in formic acid, hydroxylamine hydrochloride (1.2 eq.) is added. The mixture is refluxed for 1 hour. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to give the aldoxime. The crude aldoxime is then refluxed in acetic anhydride for 2 hours. The reaction mixture is cooled and poured into ice-water. The solid product, 3-bromo-4-methoxybenzonitrile, is collected by filtration, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole A mixture of 3-bromo-4-methoxybenzonitrile (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in anhydrous dimethylformamide (DMF) is heated at 120 °C for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.

Potential Pharmacological Applications

The tetrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs.[2] Based on the activities of structurally related tetrazole-containing compounds, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole could be investigated for a range of pharmacological effects.

Anticancer Activity

Many tetrazole derivatives have demonstrated significant anticancer properties.[7] The bioisosteric replacement of a triazole with a tetrazole ring has been shown to enhance anti-leukemic activity in certain benzamide derivatives.[8][9]

-

Potential Targets: The compound could be screened against various cancer cell lines. Mechanistic studies could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways implicated in cancer, such as those involving kinases or transcription factors.[7]

Caption: Potential anticancer mechanisms of action.

Antimicrobial and Antifungal Activity

Tetrazole derivatives have a broad spectrum of antimicrobial and antifungal activities.[3] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

-

Screening: The compound should be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. Minimum Inhibitory Concentration (MIC) values would be determined to quantify its potency.

Anti-inflammatory Activity

Several tetrazole-containing compounds have shown potent anti-inflammatory effects.[3] For instance, derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have exhibited anti-inflammatory properties.[10]

-

In Vitro and In Vivo Models: The anti-inflammatory potential could be assessed using assays such as the inhibition of cyclooxygenase (COX) enzymes or by measuring the reduction of pro-inflammatory cytokines in cell-based models. In vivo studies using animal models of inflammation could further validate its efficacy.

Antidiabetic Activity

The tetrazole moiety is a key fragment in many antidiabetic agents with diverse mechanisms of action, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, or acting as agonists for peroxisome proliferator-activated receptors (PPARs).[5]

-

Potential Mechanisms: Given the prevalence of the methoxyphenyl group in various enzyme inhibitors, this compound could be evaluated for its ability to modulate key targets in metabolic pathways associated with diabetes.

Structure-Activity Relationship (SAR) Considerations

To optimize the potential therapeutic properties of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, a systematic SAR study would be crucial.

Caption: Logical approach for Structure-Activity Relationship (SAR) studies.

Key modifications could include:

-

Varying the substituents on the phenyl ring: The position and nature of the halogen and alkoxy groups can be altered to probe their influence on activity and selectivity.

-

Substitution on the tetrazole ring: Alkylation or arylation at the N1 or N2 positions of the tetrazole ring can significantly impact the compound's properties and biological activity.

Conclusion

While specific experimental data on 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is not yet widely available, its structural features strongly suggest a high potential for diverse pharmacological applications. The well-established role of the 5-substituted tetrazole ring as a bioisostere for carboxylic acids provides a solid foundation for its exploration in drug discovery programs. This technical guide outlines the rationale, potential synthetic pathways, and promising therapeutic areas for this compound. Further investigation through synthesis, in vitro, and in vivo studies is warranted to fully elucidate its therapeutic potential.

References

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-aryl-2H-tetrazoles from Nitriles and Azides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-aryl-2H-tetrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, making it a valuable scaffold in drug design.[1][2] The synthesis primarily involves a two-step process: the initial [3+2] cycloaddition of an aryl nitrile with an azide source to form a 5-aryl-1H-tetrazole, followed by a regioselective N2-arylation or alkylation. One-pot procedures that combine these steps offer an efficient alternative.

Core Synthetic Strategies

The formation of 5-aryl-2H-tetrazoles from nitriles and azides can be broadly categorized into two main approaches:

-

Two-Step Synthesis: This is the most common and versatile method.

-

Step 1: [3+2] Cycloaddition. An aryl nitrile reacts with an azide source, typically sodium azide, to form the corresponding 5-aryl-1H-tetrazole. This reaction is often catalyzed by Lewis or Brønsted acids.[2]

-

Step 2: Regioselective N2-Arylation. The resulting 5-aryl-1H-tetrazole is then selectively arylated at the N2 position of the tetrazole ring using various reagents, such as diaryliodonium salts, arylboronic acids, or diazo compounds.[3][4][5]

-

-

One-Pot Synthesis: This streamlined approach combines the cycloaddition and N2-arylation steps in a single reaction vessel, avoiding the isolation of the intermediate 5-aryl-1H-tetrazole. This method offers improved efficiency and atom economy.[4]

Reaction Mechanisms

The synthesis of 5-aryl-2H-tetrazoles involves two key mechanistic transformations: the initial cycloaddition to form the tetrazole ring and the subsequent N2-arylation.

1. [3+2] Cycloaddition of Nitrile and Azide: The formation of the 5-substituted-1H-tetrazole ring proceeds via a [3+2] cycloaddition reaction. The mechanism is generally understood to involve the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. This is followed by cyclization to form the tetrazole ring.[2]

Caption: Mechanism of [3+2] cycloaddition for 1H-tetrazole synthesis.

2. Metal-Free Regioselective N2-Arylation: One prominent method for the second step involves the use of diaryliodonium salts in a metal-free process. This reaction proceeds via a nucleophilic attack of the tetrazolate anion on the diaryliodonium salt, leading to the selective formation of the N2-arylated product.

References

- 1. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]

- 2. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts | CoLab [colab.ws]

- 5. benchchem.com [benchchem.com]

Regioselective N2-Arylation of 5-Substituted Tetrazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective N2-arylation of 5-substituted tetrazoles, a critical transformation in medicinal chemistry and materials science. The tetrazole moiety is a key structural component in numerous pharmaceuticals, and the ability to selectively functionalize the N2 position is paramount for the development of novel therapeutics and functional materials.

Introduction

5-Substituted tetrazoles exist as a mixture of N1 and N2 tautomers, leading to challenges in achieving regioselective N-functionalization. The development of robust and selective methods for the synthesis of N2-substituted tetrazoles is therefore of significant interest. This document outlines three distinct and effective protocols for the regioselective N2-arylation of 5-substituted tetrazoles: a metal-free approach utilizing diaryliodonium salts, an aluminum-catalyzed reaction with diazo compounds, and a rhodium-catalyzed method employing quinoid carbenes.

Method 1: Metal-Free Regioselective N2-Arylation with Diaryliodonium Salts

This method offers a simple and efficient metal-free pathway to a wide range of 2-aryl-5-substituted-tetrazoles. The use of diaryliodonium salts as the arylating agent allows for high regioselectivity, favoring the N2 isomer.[1][2][3]

General Experimental Workflow

Caption: General workflow for metal-free N2-arylation.

Detailed Experimental Protocol

To a solution of 5-substituted-1H-tetrazole (1.0 mmol) and diaryliodonium salt (1.2 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-5-substituted-tetrazole.

Quantitative Data Summary

| 5-Substituent | Aryl Group | Yield (%) | Regioselectivity (N2:N1) |

| Phenyl | 4-Methoxyphenyl | 85 | >99:1 |

| Phenyl | 4-Chlorophenyl | 78 | >99:1 |

| Phenyl | 4-Nitrophenyl | 72 | >99:1 |

| Methyl | Phenyl | 65 | >95:5 |

| Benzyl | Phenyl | 75 | >95:5 |

Note: Yields and regioselectivity are representative and may vary based on specific substrates and reaction conditions.

Method 2: Al(OTf)3-Catalyzed Regioselective N2-Arylation with Diazo Compounds

This protocol utilizes the inexpensive and readily available Lewis acid, aluminum triflate (Al(OTf)3), to catalyze the regioselective N2-arylation of tetrazoles with diazo compounds.[4][5][6][7] The reaction proceeds under mild conditions with high functional group tolerance.[4][5]

General Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts | CoLab [colab.ws]

- 3. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts [organic-chemistry.org]

- 4. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. | Semantic Scholar [semanticscholar.org]

- 5. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Al(OTf)3âCatalyzed Regioselective N2âArylation of Tetrazoles with Diazo Compounds - figshare - Figshare [figshare.com]

Application Notes and Protocols for Cross-Coupling Reactions of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of derivatives. The protocols provided herein are based on established methodologies for similar aryl bromide substrates and serve as a comprehensive guide for reaction optimization and execution.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, the bromo substituent serves as a reactive handle for various transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These reactions allow for the introduction of aryl, vinyl, alkynyl, amino, and cyano moieties, respectively, at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[1][2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is subjected to thermal or microwave heating under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Catalyst choice can influence reaction efficiency. |

| Ligand | PPh₃, dppf (often part of the pre-catalyst) | Additional ligand may be required for challenging substrates. |

| Base | K₂CO₃ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.) | The choice of base can be critical for the reaction outcome. |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF | Solvent selection depends on the solubility of reactants and temperature requirements. |

| Temperature | 80-120 °C | Microwave irradiation can often reduce reaction times. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Visualization: Suzuki-Miyaura Coupling Workflow

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene.[4][5] This reaction is a valuable method for the synthesis of stilbenes and cinnamates.[6]

Experimental Protocol: General Procedure for Heck Coupling

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole (1.0 equiv.), an alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is heated under an inert atmosphere until the starting material is consumed. Following workup, the product is purified by column chromatography.

Data Presentation: Heck Coupling Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), Pd/C (5-10 mol%) | Phosphine-free conditions are sometimes possible.[7] |

| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) | Ligand choice can affect regioselectivity and yield. |

| Base | Et₃N (2-3 equiv.), K₂CO₃ (2-3 equiv.), NaOAc (2-3 equiv.) | An organic or inorganic base is required. |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |

| Temperature | 100-140 °C | Higher temperatures may be needed for less reactive alkenes. |

| Reaction Time | 4-48 hours | Monitored by TLC or LC-MS. |

Visualization: Heck Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne.[8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling